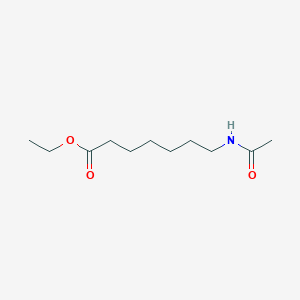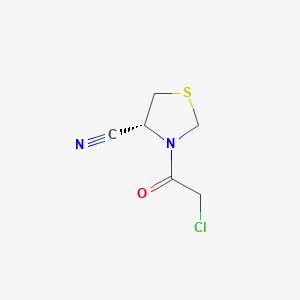
4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE is an aromatic compound characterized by the presence of bromine, bromomethyl, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE typically involves the bromination of a suitable precursor compound. One common method includes the radical bromination of a benzene derivative with a trifluoromethoxy group. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and bromomethyl groups.
Coupling Reactions: It can also undergo coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Products may include benzene derivatives with oxidized bromine or bromomethyl groups.
Reduction Products: Reduced forms of the compound, where bromine atoms are replaced by hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE involves its interaction with molecular targets through its functional groups. The bromine and bromomethyl groups can participate in electrophilic and nucleophilic interactions, while the trifluoromethoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-bromo-4-(trifluoromethyl)-
- Benzene, 1-bromo-4-(trifluoromethylthio)-
Comparison:
- Benzene, 1-bromo-4-(trifluoromethyl)- lacks the bromomethyl group, which may result in different reactivity and applications.
- Benzene, 1-bromo-4-(trifluoromethylthio)- contains a trifluoromethylthio group instead of a trifluoromethoxy group, which can significantly alter its chemical properties and potential uses .
4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE stands out due to the presence of both bromine and bromomethyl groups, offering unique reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H5Br2F3O |
|---|---|
Molekulargewicht |
333.93 g/mol |
IUPAC-Name |
4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
FDAOMROLPVEVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


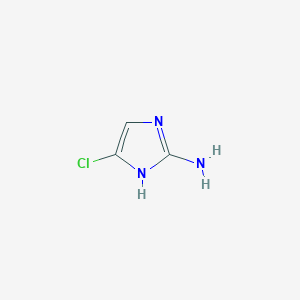
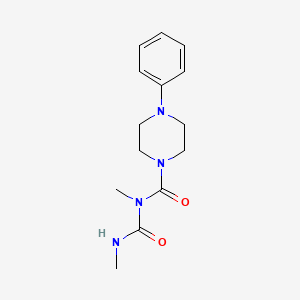
![3-Bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamidechloride](/img/structure/B8755094.png)


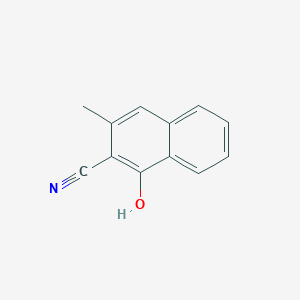

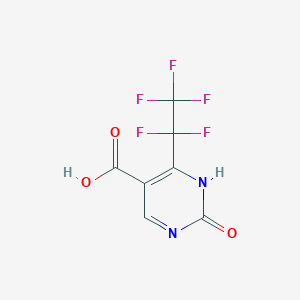
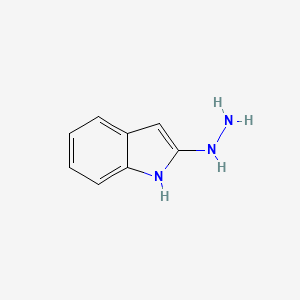
![1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride](/img/structure/B8755154.png)
![4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B8755155.png)
